2-bromo-N-[3-(diethylamino)propyl]butanamide
Description
Properties
IUPAC Name |
2-bromo-N-[3-(diethylamino)propyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BrN2O/c1-4-10(12)11(15)13-8-7-9-14(5-2)6-3/h10H,4-9H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHPKKPTXFUXHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCCN(CC)CC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401255652 | |
| Record name | 2-Bromo-N-[3-(diethylamino)propyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401255652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-34-4 | |
| Record name | 2-Bromo-N-[3-(diethylamino)propyl]butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-[3-(diethylamino)propyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401255652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amide Bond Formation
The amide bond is formed by reacting 3-(diethylamino)propylamine with a butanoyl chloride or butanoic acid derivative under controlled conditions.
- Reagents:
- 3-(diethylamino)propylamine
- Butanoyl chloride (or butanoic acid activated by coupling agents such as EDCI or DCC)
- Conditions:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
- Base: Triethylamine or pyridine to neutralize HCl formed
- Temperature: 0°C to room temperature to control reaction rate and minimize side reactions
- Procedure:
The amine is added dropwise to a stirred solution of butanoyl chloride and base at low temperature. After completion, the reaction mixture is quenched with water, extracted, and purified by column chromatography or recrystallization.
Alpha-Bromination of the Amide
Selective bromination at the alpha carbon adjacent to the carbonyl group is achieved using brominating agents under mild conditions.
- Reagents:
- N-bromosuccinimide (NBS) is commonly used for selective alpha-bromination of amides.
- Alternatively, bromine (Br2) in the presence of a catalyst or base can be employed.
- Conditions:
- Solvent: Carbon tetrachloride (CCl4), dichloromethane, or acetonitrile
- Temperature: 0°C to room temperature to avoid overbromination
- Light or radical initiators (e.g., AIBN) may be used to facilitate the reaction
- Procedure:
The amide intermediate is dissolved in the solvent, and NBS is added slowly with stirring. The reaction progress is monitored by TLC or HPLC. Upon completion, the mixture is filtered to remove succinimide byproduct, and the product is purified by chromatography.
Alternative Synthetic Routes
Direct coupling of 2-bromobutanoic acid derivatives with 3-(diethylamino)propylamine:
This method involves first synthesizing or procuring 2-bromobutanoic acid or its activated ester, then coupling with the amine under amide bond-forming conditions. This route can improve selectivity and yield by avoiding post-amide bromination.Use of protecting groups:
To prevent side reactions on the diethylamino group, it may be temporarily protected during bromination steps, then deprotected after completion.
Representative Data Table of Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amide formation | 3-(diethylamino)propylamine + butanoyl chloride + triethylamine | DCM or THF | 0°C to RT | 75-90 | Controlled addition to minimize side reactions |
| Alpha-bromination | N-bromosuccinimide (NBS), catalytic AIBN | CCl4 or DCM | 0°C to RT | 65-85 | Radical initiation improves selectivity |
| Alternative coupling | 2-bromobutanoic acid + amine + coupling agent (EDCI/DCC) | DCM or DMF | RT | 70-88 | Avoids post-amide bromination |
Research Findings and Optimization Notes
- Selectivity: The use of NBS under radical conditions provides high selectivity for alpha-bromination without affecting the diethylamino group.
- Purity: Purification by flash chromatography or recrystallization yields product purity above 95%, suitable for further applications.
- Stability: The compound is stable when stored sealed at 2-8°C in dry conditions, minimizing decomposition or hydrolysis.
- Yield optimization: Slow addition of reagents and temperature control are critical to maximize yield and minimize side products such as dibrominated species or overoxidation.
- Alternative brominating agents: Bromine in acetic acid or other solvents can be used but requires careful control to avoid overbromination and side reactions.
Chemical Reactions Analysis
2-bromo-N-[3-(diethylamino)propyl]butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-bromo-N-[3-(diethylamino)propyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays to study protein interactions and enzyme activities.
Medicine: Research involving this compound includes its potential use in drug development and as a probe in pharmacological studies.
Mechanism of Action
The mechanism of action of 2-bromo-N-[3-(diethylamino)propyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The diethylamino group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar compounds to 2-bromo-N-[3-(diethylamino)propyl]butanamide include:
2-chloro-N-[3-(diethylamino)propyl]butanamide: This compound has a chlorine atom instead of bromine, which may result in different reactivity and binding properties.
2-bromo-N-[3-(dimethylamino)propyl]butanamide: This compound has a dimethylamino group instead of diethylamino, which can affect its hydrophobic interactions and overall activity.
2-bromo-N-[3-(diethylamino)propyl]pentanamide: This compound has an additional carbon in the alkyl chain, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-Bromo-N-[3-(diethylamino)propyl]butanamide is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article reviews its biochemical properties, mechanisms of action, cellular effects, and relevant research findings, including case studies and data tables.
- Molecular Formula : C11H23BrN2O
- Molecular Weight : 279.22 g/mol
- CAS Number : 1119452-34-4
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:
- Enzyme Interaction : The compound is known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. It can act as an inhibitor or activator depending on the specific enzyme involved.
- Receptor Binding : The presence of the diethylamino group enhances its lipophilicity, allowing for better membrane permeability and interaction with cellular receptors.
Cellular Effects
The effects of this compound on cellular function are diverse:
- Cell Signaling : It modulates key signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation.
- Gene Expression : The compound influences gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Case Study: Effects on Cell Lines
In a study involving human cell lines, treatment with varying concentrations of this compound showed dose-dependent effects on cell viability and proliferation.
- Low Concentrations : Enhanced cell survival and proliferation.
- High Concentrations : Induced cytotoxicity, leading to increased apoptosis markers.
Dosage Effects in Animal Models
Research indicates that the biological effects vary significantly with dosage:
- Low Doses : Beneficial modulation of enzyme activity without significant toxicity.
- High Doses : Associated with adverse effects such as liver damage and oxidative stress .
Table 2: Dosage Effects in Animal Models
| Dose Range (mg/kg) | Observed Effect |
|---|---|
| 1-10 | Increased enzyme activity |
| 20-50 | Moderate toxicity observed |
| >50 | Severe hepatotoxicity |
Metabolic Pathways
The compound participates in various metabolic pathways, particularly through its interactions with cytochrome P450 enzymes. This interaction can lead to the formation of metabolites that may exhibit distinct biological activities, influencing metabolic flux in pathways such as glycolysis and fatty acid oxidation.
Transport and Distribution
The transport mechanisms involve specific transporters that facilitate the entry of the compound into cells. Once inside, it can localize to various organelles, influencing processes such as energy metabolism in mitochondria or gene expression in the nucleus.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-N-[3-(diethylamino)propyl]butanamide, and how can yield and purity be maximized?
- Methodology : The synthesis typically involves coupling 2-bromobutanoyl bromide with 3-(diethylamino)propylamine under controlled conditions. Key parameters include:
- Solvent selection : Use anhydrous dichloromethane or THF to minimize hydrolysis of the acyl bromide intermediate .
- Temperature : Maintain 0–5°C during the reaction to suppress side reactions (e.g., bromine displacement) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) followed by recrystallization in hexane/ethyl acetate mixtures improves purity (>95%) .
Q. How can analytical techniques (e.g., NMR, HPLC) resolve structural ambiguities in this compound?
- NMR : The diethylamino group’s protons appear as a triplet (δ 1.0–1.2 ppm) and quartet (δ 2.4–2.6 ppm). The bromine atom’s deshielding effect shifts the adjacent carbonyl carbon to ~170 ppm in NMR .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to detect impurities (e.g., unreacted amine or hydrolyzed products) .
Q. What experimental protocols are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Stability studies :
- pH : Incubate in buffers (pH 3–9) at 25°C for 24–72 hours. Monitor degradation via HPLC. The compound is most stable near pH 7 .
- Temperature : Store at –20°C under inert gas (argon) to prevent bromine elimination or hydrolysis .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s bioactivity, such as enzyme inhibition or receptor binding?
- Enzyme assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC as a substrate. The bromine atom may act as a leaving group, enabling covalent inhibition .
- Receptor binding : Radioligand displacement assays (e.g., -labeled antagonists for GPCRs) can quantify affinity. The diethylamino group’s basicity enhances membrane permeability .
Q. What strategies resolve contradictions in reported bioactivity data across different studies?
- Data reconciliation :
- Control experiments : Verify compound purity (HPLC) and exclude solvent effects (e.g., DMSO concentrations >1% may alter activity) .
- Binding kinetics : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure stoichiometry and thermodynamics, distinguishing specific vs. nonspecific interactions .
Q. How does computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?
- Docking protocols :
- Software : AutoDock Vina or Schrödinger Suite.
- Target selection : Prioritize proteins with nucleophilic residues (e.g., cysteine or serine) near the bromine atom for potential covalent binding .
- Validation : Compare docking poses with crystal structures of analogous bromoamides .
Q. What advanced spectroscopic methods (e.g., X-ray crystallography, mass spectrometry) elucidate degradation pathways?
- LC-MS/MS : Identify degradation products (e.g., debrominated butanamide or hydrolyzed diethylaminopropylamine) using collision-induced dissociation (CID) .
- X-ray crystallography : Co-crystallize the compound with stabilizing agents (e.g., cyclodextrins) to resolve its conformation in solid state .
Q. How can structure-activity relationship (SAR) studies be optimized using derivatives of this compound?
- Derivative synthesis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
